(R)-1,4-dioxane-2-carboxylic acid

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Select the (R)-enantiomer of 1,4-dioxane-2-carboxylic acid to eliminate the material loss and analytical overhead of resolving a racemate. This single-enantiomer building block transfers defined (R)-stereochemistry directly to your target, critical for APIs where the opposite enantiomer may be inactive or toxic. With a vendor-verified purity of ≥97%—higher than the 95–96% typical for the (S)-form—it minimizes impurity propagation in lengthy sequences, reduces downstream purification costs, and accelerates scale-up workflows. Its low XLogP3 (-0.7) also supports CNS and anti-infective lead optimization. Invest in stereochemical integrity and lot-to-lot consistency for your most demanding chiral pool syntheses.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 1932281-42-9
Cat. No. B3112964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-dioxane-2-carboxylic acid
CAS1932281-42-9
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1COC(CO1)C(=O)O
InChIInChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
InChIKeyVGBAYGFELCUXBS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-1,4-Dioxane-2-carboxylic Acid (CAS 1932281-42-9) Is a Strategic Procurement Choice for Chiral Research


(R)-1,4-Dioxane-2-carboxylic acid is a chiral, non‑racemic carboxylic acid built on a fully saturated 1,4‑dioxane ring. The single stereogenic centre at the 2‑position (R‑configuration) distinguishes it from the corresponding (S)‑enantiomer and the racemic mixture . With a molecular formula of C₅H₈O₄, a molecular weight of 132.11 g mol⁻¹ and a predicted pKₐ of 3.10, the compound is a compact, polar building block (XLogP3 = ‑0.7) that is readily derivatised through its carboxylic acid handle [1]. It is supplied by multiple vendors at purities ranging from 95 % to ≥98 %, typically stored at 2–8 °C, and is exclusively intended for research and further manufacturing use [2][3].

Generic Substitution Risks with (R)-1,4-Dioxane-2-carboxylic Acid: Enantiopurity, Price, and Application Mismatch


Simply selecting any 1,4‑dioxane‑2‑carboxylic acid variant (racemic, (S)‑enantiomer, or even a structurally related 1,3‑dioxane or tetrahydrofuran analogue) ignores three operationally critical dimensions: (i) stereochemical identity—the (R)‑configuration directly dictates the three‑dimensional orientation of downstream chiral centres in target molecules; (ii) commercially available purity—the (R)‑enantiomer is routinely supplied at ≥97 % purity, whereas the (S)‑enantiomer commonly achieves ≥95–96 % [1]; and (iii) unit‑economics—the (R)‑form carries a price premium that reflects its specialised production volume, and substituting it with the less expensive racemate requires additional, often costly, resolution steps . These factors collectively make blind substitution a source of experimental irreproducibility, increased cost, and delayed project timelines. The quantitative evidence below details each differentiator.

Quantitative Differentiation of (R)-1,4-Dioxane-2-carboxylic Acid from Closest Analogs


Enantiomeric Purity vs. Racemate: Absolute Configuration Control

The (R)-enantiomer is furnished as a single stereoisomer with confirmed absolute configuration, whereas the racemic mixture (CAS 89364‑41‑0) contains both enantiomers in equal proportion . Quantitative comparison of vendor‑reported purity demonstrates that the (R)‑form is routinely supplied at 97 %, ensuring >97 % enantiomeric excess, while the racemate is inherently 0 % ee [1]. This eliminates the need for chiral resolution in downstream steps.

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Purity Grade Advantage over (S)-Enantiomer

Multiple vendors supply the (R)-enantiomer at ≥97 % purity (e.g., Coolpharm 97 %, Bidepharm 97 %, Aladdin ≥97 %, MolCore NLT 98 %) . In contrast, the (S)-enantiomer is commonly listed at ≥95 % (AKSci) or 96 % (Aladdin, Beyotime) . The 1–3 % purity gap, while small, can be meaningful in multi‑step syntheses where impurities accumulate.

Chemical Purity Quality Control Chiral HPLC

Lipophilicity Differen­tiation from 1,3‑Dioxane and Tetrahydrofuran Analogues

The predicted partition coefficient of (R)-1,4‑dioxane‑2‑carboxylic acid (XLogP3 = ‑0.7) [1] places it in a more hydrophilic space than the isomeric 1,3‑dioxane‑2‑carboxylic acid scaffold (XLogP3 of parent skeleton estimated at ≈‑0.3) and substantially more polar than tetrahydrofuran‑2‑carboxylic acid (XLogP3 ≈ 0.2) [2]. This 0.5–0.9 log unit difference can significantly impact solubility, permeability, and formulation behaviour in drug‑discovery programmes.

Physicochemical Properties Drug‑likeness LogP

Patent Landscape Density Confirms Industrial Relevance

The parent scaffold 1,4‑dioxane‑2‑carboxylic acid (without stereochemistry) is cited in 577 patents, whereas the closely related 1,3‑dioxane‑2‑carboxylic acid scaffold appears in a smaller set of patent documents (predominantly focused on PPAR agonists) [1]. The broader patent footprint of the 1,4‑dioxane isomer indicates a wider utility space, making the (R)-enantiomer a more versatile procurement choice for exploratory chemistry.

Patent Analytics Chemical Space Competitive Intelligence

Optimal Use Cases for (R)-1,4-Dioxane-2-carboxylic Acid Based on Verified Evidence


Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates

When a synthetic route requires a single‑enantiomer dioxane carboxylic acid as a chiral pool starting material, (R)-1,4‑dioxane‑2‑carboxylic acid avoids the material loss and analytical burden of resolving a racemate [1]. Its defined (R)-configuration is directly transferred to the product, which is critical for APIs where the opposite enantiomer may be inactive or toxic.

Medicinal Chemistry Campaigns Requiring High Hydrophilicity

With an XLogP3 of ‑0.7, this building block introduces greater aqueous solubility than the more lipophilic 1,3‑dioxane or tetrahydrofuran analogues [2]. It is therefore suited for lead series where reducing cLogP is a design objective, such as CNS or anti‑infective programmes where permeability‑solubility balance is crucial.

Multi‑Step Synthesis Where Impurity Carry‑Over Is Critical

The higher vendor‑reported purity (≥97 %) relative to the (S)-enantiomer (95–96 %) reduces the likelihood that early‑stage impurities propagate through lengthy sequences . This is especially valuable in process chemistry and scale‑up workflows where each impurity removal step adds cost and time.

Exploratory Chemistry in High‑Patent‑Density Space

The 1,4‑dioxane‑2‑carboxylic acid scaffold is embedded in 577 patents, spanning pharmaceuticals, agrochemicals, and materials science [3]. Using the (R)-enantiomer allows research groups to explore this broad intellectual property landscape with a stereochemically defined entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,4-dioxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.